Comparative α-Glucosidase Inhibitory Potency of Benzohydrazide Derivatives
In a study evaluating a series of benzohydrazide derivatives for α-glucosidase inhibition, compounds were screened against the standard drug acarbose (IC50 = 8.52 ± 0.10 µM) . While the specific activity of 2-hydroxy-5-methylbenzohydrazide was not the primary focus, the study establishes a quantitative benchmark for the class. The most potent derivative (compound-1) exhibited an IC50 of 3.12 ± 0.10 µM, which is 2.7-fold more potent than acarbose . This demonstrates the potential of this chemical scaffold for potent enzyme inhibition, and the unique substitution pattern of 2-hydroxy-5-methylbenzohydrazide (2-OH, 5-CH3) differentiates it from the compounds in this study, warranting its investigation as a distinct molecular entity.
| Evidence Dimension | α-glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not directly reported; study provides data for related benzohydrazide derivatives. |
| Comparator Or Baseline | Acarbose (standard drug), IC50 = 8.52 ± 0.10 µM; Compound-1 (most potent benzohydrazide), IC50 = 3.12 ± 0.10 µM. |
| Quantified Difference | Compound-1 is 2.7-fold more potent than acarbose. |
| Conditions | In vitro enzyme inhibition assay. |
Why This Matters
This data quantifies the potential of the benzohydrazide scaffold for potent α-glucosidase inhibition, a key target in diabetes research, and provides a benchmark for evaluating 2-hydroxy-5-methylbenzohydrazide.
